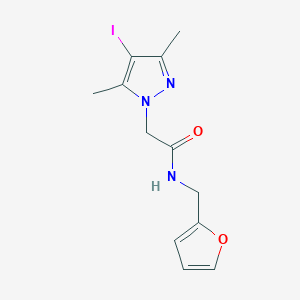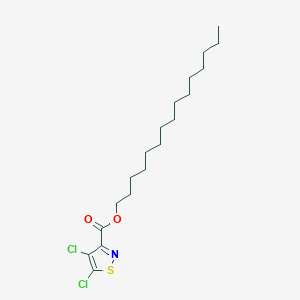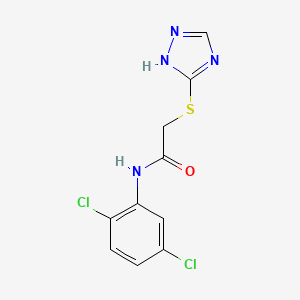
N-(furan-2-ylmethyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a furylmethyl group, an iodinated pyrazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the furylmethyl group: This step may involve nucleophilic substitution reactions.
Formation of the acetamide moiety: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), thiols (R-SH).
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Compounds with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Alteration of cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYLMETHYL)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure with a chlorine atom instead of iodine.
N-(2-FURYLMETHYL)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE may confer unique properties such as:
Higher atomic mass: Affecting the compound’s physical properties.
Different reactivity: Iodine’s reactivity differs from chlorine or bromine, leading to unique chemical behavior.
Properties
Molecular Formula |
C12H14IN3O2 |
|---|---|
Molecular Weight |
359.16 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H14IN3O2/c1-8-12(13)9(2)16(15-8)7-11(17)14-6-10-4-3-5-18-10/h3-5H,6-7H2,1-2H3,(H,14,17) |
InChI Key |
BANSLLVGZPPWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylene-3-[2-(2-pyridyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11071041.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11071046.png)
![1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11071051.png)

![(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11071062.png)
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B11071064.png)

![Ethyl 4-(5-{2-amino-3-cyano-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinolin-4-yl}furan-2-yl)benzoate](/img/structure/B11071068.png)
![4-chloro-5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11071070.png)

![1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one](/img/structure/B11071083.png)
![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11071087.png)
![4-(4,6-dimethoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11071093.png)
![2-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-4,4-diphenyl-4H-3,1-benzoxazine](/img/structure/B11071112.png)
